![molecular formula C12H20N8O B5761734 1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)
1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. The compound is commonly referred to as BIIT and is synthesized using a specific method, which will be discussed in The aim of this paper is to explore the scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BIIT.
作用機序
The mechanism of action of BIIT is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes. BIIT has also been reported to modulate the expression of certain genes and proteins, which may contribute to its biological activities.
Biochemical and Physiological Effects:
BIIT has been shown to have diverse biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models of inflammatory diseases. The compound has also been shown to have potential as a radioprotective agent, as it can reduce the damage caused by ionizing radiation.
実験室実験の利点と制限
One of the advantages of using BIIT in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using BIIT in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on BIIT. One area of interest is the development of new therapeutic agents based on the compound's biological activities. Another area of interest is the investigation of the compound's mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, further research is needed to evaluate the safety and toxicity of BIIT, particularly in animal models and human clinical trials. Overall, BIIT is a promising compound that has the potential to contribute to the development of new therapeutic agents for the treatment of various diseases.
合成法
BIIT is synthesized using a specific method that involves the reaction of 4,6-bis(isopropylamino)-1,3,5-triazin-2-one with imidazolidine-2-thione. The reaction is carried out in the presence of a suitable catalyst and under specific reaction conditions. The resulting product is BIIT, which is a white solid that is soluble in organic solvents.
科学的研究の応用
BIIT has been widely studied for its potential biological activities. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. The compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and viral infections.
特性
IUPAC Name |
2-amino-3-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-4H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N8O/c1-6(2)14-10-17-11(15-7(3)4)19-12(18-10)20-5-8(21)16-9(20)13/h6-7H,5H2,1-4H3,(H2,13,16,21)(H2,14,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSVNGXLTHRQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)N2CC(=O)N=C2N)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

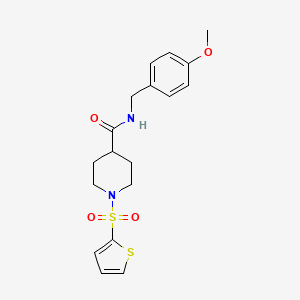
![7-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5761665.png)
![ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5761671.png)
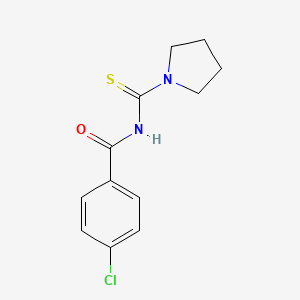
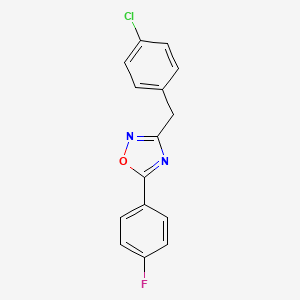
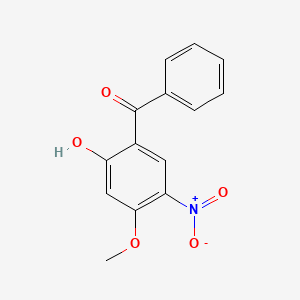
![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)
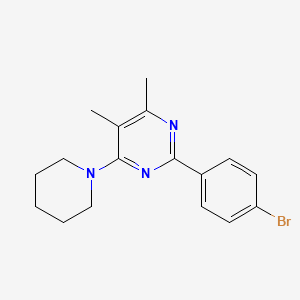
![3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5761763.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-5-quinolinylacetamide](/img/structure/B5761768.png)